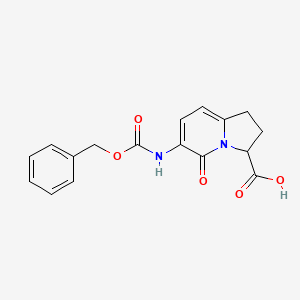![molecular formula C20H19ClN4O3S B2709359 (5-Chloro-2-nitrophenyl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 886914-37-0](/img/structure/B2709359.png)
(5-Chloro-2-nitrophenyl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a chloro-nitrophenyl group, a dimethylbenzothiazolyl group, and a piperazinyl group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Structural Characterization and Synthesis
- Structural Characterization in Drug Synthesis : The structural characterization of related compounds, such as 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, has been reported as part of the synthesis process for new anti-tuberculosis drug candidates. This highlights the importance of structural analysis in developing new therapeutics (Eckhardt et al., 2020).
Antimicrobial and Antibacterial Activity
Antimicrobial Applications : Compounds with structural similarities have been synthesized and evaluated for their antimicrobial activity. For instance, new pyridine derivatives, including amide derivatives of benzothiazoles, have shown variable and modest activity against bacteria and fungi, suggesting potential antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Biological Evaluation for Anti-inflammatory and Antibacterial Properties : Novel pyrazoline derivatives have been synthesized and evaluated for anti-inflammatory and antibacterial activities, indicating the potential of structurally similar compounds in therapeutic applications (Ravula et al., 2016).
Synthesis and Biological Activity Studies
Triazole Analogues of Piperazine : The synthesis and biological activity of triazole analogues of piperazine, including compounds with significant antibacterial activity against human pathogenic bacteria, demonstrate the utility of such compounds in developing new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Methanone Derivatives : The synthesis of methanone derivatives, specifically (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, has been explored for in vitro antibacterial activity, showcasing the role of chemical modifications in enhancing antimicrobial properties (Mhaske et al., 2014).
Safety and Hazards
As this compound is intended for research use only, it should be handled with appropriate safety precautions. Specific safety and hazard information would typically be provided by the supplier.
Future Directions
Properties
IUPAC Name |
(5-chloro-2-nitrophenyl)-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-12-3-6-17-18(13(12)2)22-20(29-17)24-9-7-23(8-10-24)19(26)15-11-14(21)4-5-16(15)25(27)28/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXMHVOZBAEPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
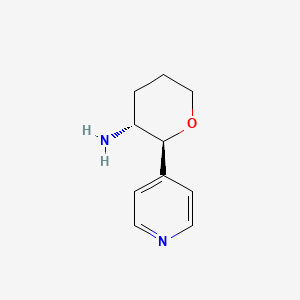
![N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2709277.png)
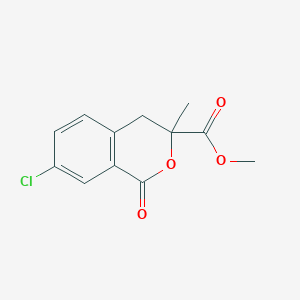
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide](/img/structure/B2709281.png)
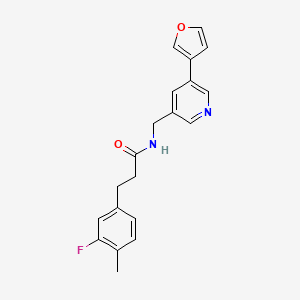
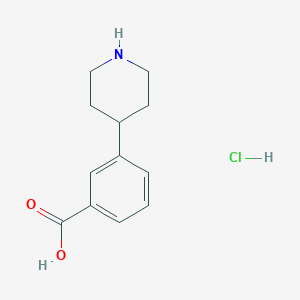
![N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709284.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2709286.png)
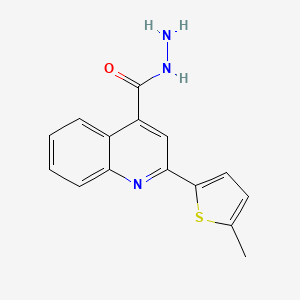
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2709291.png)


![N-(2,4-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2709297.png)
